molecular formula C16H12F3N3O3S B2429709 (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421510-17-9

(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2429709
CAS RN: 1421510-17-9
M. Wt: 383.35
InChI Key: OBOYKXLTPOJYRV-UHFFFAOYSA-N
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Description

(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12F3N3O3S and its molecular weight is 383.35. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

The use of microwave-assisted synthetic techniques for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, highlights the significance of these methods in producing pharmacologically active substances. This approach not only speeds up the reaction process but also enhances the yield and purity of the desired products, which are tested for their antibacterial and antifungal activities (Mistry & Desai, 2006).

In Silico Drug-likeness Prediction and Microbial Investigation

The synthesis and in silico analysis of dihydropyrrolone conjugates derived from benzoyl heterocycles demonstrate the use of computational tools in predicting the drug-likeness and pharmacological properties of novel compounds. These synthesized molecules were evaluated for their antibacterial, antifungal, and antimycobacterial activities, indicating the potential for developing new therapeutic agents (Pandya et al., 2019).

Novel Bioactivation Pathways in Drug Metabolism

Research into the bioactivation pathways of isoxazole compounds in human liver microsomes has revealed the formation of glutathione adducts through enzyme-catalyzed ring-opening reactions. These studies are crucial for understanding the metabolic fate of heterocyclic compounds in the body and for identifying potential toxicological risks associated with their use as pharmaceuticals (Yu et al., 2011).

Synthesis of Tetrazolyl Oximes

The development of a novel multicomponent reaction to synthesize tetrazolyl oximes demonstrates the versatility of heterocyclic chemistry in creating structurally diverse molecules. Such reactions expand the toolkit available for medicinal chemists in the search for new drug candidates with improved biological activity and selectivity (Giustiniano et al., 2017).

Antimicrobial Activities of Schiff Bases and Azetidinones

The synthesis of azetidinones from quinazolin-4(3H)-one and their subsequent evaluation for antimicrobial activities highlight the potential of heterocyclic compounds in addressing the challenge of antibiotic resistance. The study underscores the importance of structural diversity in discovering new antimicrobial agents (Patel & Patel, 2011).

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-8-5-11(25-21-8)14(23)22-6-9(7-22)24-15-20-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYKXLTPOJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

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